molecular formula C13H11N3O4 B2809018 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid CAS No. 93044-44-1

5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid

Cat. No.: B2809018
CAS No.: 93044-44-1
M. Wt: 273.248
InChI Key: GBEOJLFFLSWBHP-UHFFFAOYSA-N
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Description

5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C13H11N3O4 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethoxycarbonyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction may produce pyrazine-2-carbinol derivatives.

Scientific Research Applications

5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-pyrazinecarboxylic acid
  • 2,5-Pyrazinedicarboxylic acid
  • 3-Amino-2-pyrazinecarboxylic acid

Uniqueness

Compared to similar compounds, 5-(Phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid is unique due to the presence of the phenylmethoxycarbonyl group. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the phenylmethoxycarbonyl group can influence the compound’s biological activity, potentially making it more effective as an enzyme inhibitor or therapeutic agent.

Properties

IUPAC Name

5-(phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-12(18)10-6-15-11(7-14-10)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEOJLFFLSWBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=C(N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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